molecular formula C27H25N3O3S B2510569 3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1031245-78-9

3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2510569
CAS No.: 1031245-78-9
M. Wt: 471.58
InChI Key: UMFCXVBUNAHMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS: 1031245-78-9) is a heterocyclic derivative featuring an imidazo[1,2-c]quinazolin-2(3H)-one core. Its molecular formula is C27H25N3O3S, with a molecular weight of 471.58 g/mol and a purity >90% . Key structural features include:

  • 8,9-Dimethoxy groups: Electron-donating substituents that influence electronic distribution.
  • 5-[(3-Methylbenzyl)sulfanyl] moiety: A thioether linkage with a methyl-substituted benzyl group, contributing to steric and electronic modulation.

Properties

IUPAC Name

3-benzyl-8,9-dimethoxy-5-[(3-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-17-8-7-11-19(12-17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-9-5-4-6-10-18/h4-12,14-15,22H,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFCXVBUNAHMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS No. 1031245-78-9) is a complex organic compound belonging to the imidazoquinazoline family. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structural features, including the presence of methoxy and sulfanyl groups, enhance its potential as a therapeutic agent.

  • Molecular Formula : C27H25N3O3S
  • Molecular Weight : 471.57 g/mol
  • Structure : The compound features a fused ring system that includes both imidazole and quinazoline moieties, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential applications in treating diseases such as cancer and diabetes.

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. It is believed to inhibit certain kinases involved in cell signaling pathways, which can lead to anti-cancer effects. The presence of methoxy groups enhances its binding affinity to these targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, it has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. A study reported that derivatives of imidazoquinazolines exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 12.44 μM to 308.33 μM, outperforming standard treatments like acarbose .

Antidiabetic Activity

The compound has also been evaluated for its anti-diabetic properties through the inhibition of α-glucosidase. In vitro assays demonstrated that it could effectively inhibit this enzyme, which is crucial for glucose metabolism. The most active derivative in one study showed remarkable inhibitory activity, suggesting that this class of compounds could be developed into new therapeutic agents for type 2 diabetes mellitus .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
Imidazo[1,2-c]quinazolineBasic structure without substitutionsLimited activity
8,9-Dimethoxy-5-sulfanyl-imidazo[1,2-c]quinazolineLacks benzyl groupModerate activity
3-Benzyl-imidazo[1,2-c]quinazolineLacks sulfanyl groupEnhanced activity

The unique combination of structural features in this compound contributes to its superior biological activity compared to its analogs.

Case Studies

Several case studies have documented the synthesis and evaluation of this compound:

  • Synthesis and Characterization : Multi-step organic reactions have been employed to synthesize this compound. Characterization techniques such as NMR and mass spectrometry confirmed its structure .
  • In Vitro Studies : Various studies have conducted in vitro assessments on different cancer cell lines and α-glucosidase inhibition assays. The results indicated significant anti-cancer effects and potential for managing blood glucose levels .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and mechanisms. The compound's synthesis typically involves multi-step organic reactions that introduce the benzyl and methoxy groups through nucleophilic substitution reactions.

Biology

The compound has shown significant promise as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Research indicates that it may inhibit specific kinases involved in cell signaling pathways, which could lead to anti-cancer effects.

Case Study:
A study demonstrated that derivatives of imidazoquinazoline compounds exhibit selective inhibition of cancer cell lines. The introduction of sulfanyl and methoxy groups in the structure enhances this inhibitory activity, suggesting potential applications in targeted cancer therapies.

Medicine

In medicinal chemistry, this compound is being investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties. The compound's ability to modulate specific molecular pathways is of particular interest.

Mechanism of Action:
The mechanism involves the compound fitting into active sites of enzymes or receptors, thereby modulating their activity. This property is crucial for developing drugs targeting specific diseases.

Industry

Industrially, this compound can be utilized in developing new materials with enhanced stability or reactivity. Its unique chemical properties make it suitable for applications in polymers or specialty chemicals.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) moiety at position 5 is a key reactive site, participating in oxidation, substitution, and coupling reactions.

Oxidation to Sulfoxides and Sulfones

The sulfanyl group undergoes oxidation under controlled conditions:

Reagent/ConditionsProductApplication
H₂O₂ (30%), CH₃COOH, 25°C, 6hSulfoxide derivative (S=O)Modulates electronic properties
mCPBA, DCM, 0°C, 2hSulfone derivative (O=S=O)Enhances metabolic stability

Sulfoxidation and sulfonation alter the compound’s polarity and binding affinity, impacting pharmacokinetics .

Nucleophilic Substitution

The sulfanyl group can be displaced by nucleophiles in the presence of oxidizing agents:

Reagent/ConditionsProductYield
NaOH (2M), R-X (alkyl halide), 60°CAlkylated derivatives (S-R')65-80%
K₂CO₃, DMF, aryl boronic acids, Pd(PPh₃)₄Biaryl sulfides via cross-coupling70-85%

These reactions enable diversification of the sulfanyl substituent for structure-activity relationship (SAR) studies .

Methoxy Group Transformations

The 8,9-dimethoxy groups exhibit limited reactivity but can undergo demethylation under harsh conditions:

Acidic Demethylation

Reagent/ConditionsProductNotes
HBr (48%), reflux, 12hHydroxyquinazolinone derivativesRetains core structure
BBr₃, DCM, -78°C, 4hCatechol analogsEnhances solubility

Demethylation products are intermediates for synthesizing hydroxylated analogs with improved bioavailability .

Imidazo[1,2-c]quinazolinone Core Modifications

The fused heterocyclic system is generally stable but participates in electrophilic substitution:

Nitration and Halogenation

ReactionReagent/ConditionsPositionProduct Use

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Sulfanyl Group

Benzyl vs. Methylbenzyl Derivatives
  • 3-Benzyl-5-(benzylsulfanyl)-8,9-dimethoxy analog (CAS 477768-52-8, C26H23N3O3S, MW 457.54) lacks the methyl group on the benzyl ring, reducing steric hindrance and lipophilicity compared to the target compound .
  • 8,9-Dimethoxy-5-[(4-methylbenzyl)sulfanyl] analog (CAS 74051-22-2): The methyl group at the para position on the benzyl ring may alter electronic effects (inductive vs. resonance) compared to the meta -methyl substitution in the target compound .
Halogenated Benzyl Derivatives
  • 5-[(2-Chloro-6-fluorobenzyl)sulfanyl] analog (CAS 477768-53-9): Halogen atoms (Cl, F) may enable halogen bonding in biological targets, a feature absent in the target compound .
Trifluoromethyl and Alkenyl Substituents
  • 5-{[4-(Trifluoromethyl)benzyl]sulfanyl} analog (CAS 1030881-50-5, C23H22F3N3O3S): The CF3 group is highly electron-withdrawing, likely enhancing oxidative stability but reducing solubility in polar solvents .
  • 5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl] analog (CAS 439109-31-6, C16H14F3N3O3S): A fluorinated alkenyl chain introduces conformational flexibility and fluorine-specific interactions, differing significantly from aromatic substituents .

Variations at the N3 Position

Simplified Structural Analogs

  • 5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (CAS 168140-75-8, C11H9N3OS): A minimalistic analog lacking methoxy and benzyl groups, resulting in reduced molecular weight (231.27 g/mol) and complexity .

Q & A

Q. What are optimized synthetic routes for 3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, and how can reaction conditions be systematically improved?

Methodological Answer: Key synthetic steps involve cyclization of substituted quinazolinone precursors with thiol-containing benzyl groups under controlled conditions. For example, details oxidation of sulfanyl groups using hydrogen peroxide in glacial acetic acid, requiring precise temperature control (0–5°C) to avoid over-oxidation. To optimize yields, use polar aprotic solvents (e.g., DMF) and catalysts like triethylamine for imidazo-quinazoline ring formation . Reaction progress should be monitored via TLC or HPLC to isolate intermediates. For reproducibility, replicate conditions from analogous imidazo[1,2-c]quinazoline syntheses, such as refluxing in ethanol with stoichiometric acid .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : Assign aromatic protons (8,9-dimethoxy groups appear as singlets at δ 3.8–4.0 ppm) and sulfanyl-linked benzyl protons (δ 4.2–4.5 ppm). Compare with published spectra of structurally related imidazo-quinazolines .
  • X-ray Crystallography : As shown in , planar fused-ring systems (e.g., triazoloquinazolines) form hydrogen-bonded helical chains. Use single-crystal X-ray diffraction to confirm planarity and substituent orientation .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns against computational models (e.g., PubChem data) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 3-methylbenzylsulfanyl and 8,9-dimethoxy substituents on biological activity?

Methodological Answer:

  • Analog Synthesis : Replace the 3-methylbenzylsulfanyl group with alternative thioethers (e.g., 4-chlorobenzyl in ) or vary methoxy positions (e.g., 6,7-dimethoxy derivatives). Use parallel synthesis to generate a library .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC50 values. For example, highlights antimicrobial activity in related imidazo-pyrimidines, suggesting similar assays for this compound .
  • Computational Modeling : Perform docking studies to assess substituent interactions with binding pockets (e.g., using AutoDock Vina with PDB structures) .

Q. What strategies resolve contradictions in reported biological activity data for imidazo-quinazoline derivatives?

Methodological Answer:

  • Orthogonal Assays : If a compound shows activity in one study (e.g., antifungal in ) but not another, validate using multiple assay formats (e.g., broth microdilution vs. agar diffusion) .
  • Purity Analysis : Confirm compound purity (>95% via HPLC) to rule out artifacts. notes that impurities in sulfanyl-containing compounds can skew results .
  • Meta-Analysis : Compare data across structurally validated analogs (e.g., triazoloquinazolines in vs. benzimidazoloquinazolines in ) to identify substituent-specific trends .

Q. How can in vitro and in vivo pharmacokinetic studies be designed to assess metabolic stability and bioavailability?

Methodological Answer:

  • In Vitro : Use hepatic microsomes or hepatocyte models to measure metabolic half-life. Monitor demethylation of methoxy groups (common Phase I metabolism) via LC-MS .
  • In Vivo : Administer the compound in rodent models and collect plasma/tissue samples at timed intervals. Focus on sulfanyl group metabolites (e.g., sulfoxides) using stable isotope labeling .
  • Solubility Enhancement : Due to high hydrophobicity (logP >3), employ co-solvents (e.g., cyclodextrins) or nanoformulations to improve bioavailability .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

Methodological Answer:

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points, particularly in triplicate assays .
  • Cross-Study Validation : Use meta-regression to compare results with published IC50 values for related compounds (e.g., triazoloquinazolines in vs. pyrimidines in ) .

Experimental Design Challenges

Q. How can researchers mitigate synthetic challenges such as low yields in imidazo-quinazoline ring formation?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate cyclization (see for multicomponent reaction optimizations) .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yields (e.g., 80°C for 20 minutes in DMF) .
  • Byproduct Analysis : Characterize side products via LC-MS to identify competing pathways (e.g., dimerization or oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.